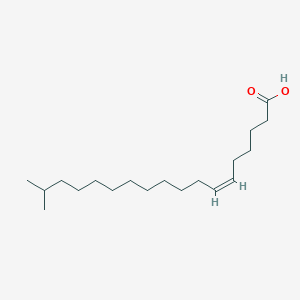
17-Methyl-6Z-octadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methyl-6Z-octadecenoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Novel Fatty Acid Discovery and Synthesis
The identification and synthesis of 17-Methyl-6Z-Octadecenoic Acid have been a subject of interest. Carballeira et al. (2001) identified novel fatty acids, including this compound, in the mollusk Siphonaria denticulata, marking its first discovery in nature. They also described its total synthesis, highlighting its significance in natural product chemistry (Carballeira, Cruz, Hill, De Voss, & Garson, 2001).
Antiprotozoal Activity
In another study, Carballeira et al. (2009) synthesized (Z)-17-Methyl-13-Octadecenoic Acid and evaluated its antiprotozoal activity, finding it effective against Leishmania donovani. This demonstrates the potential of this compound derivatives in developing new antiprotozoal agents (Carballeira, Montano, Balaña-Fouce, & Prada, 2009).
Biofuel Performance and Emission
A study by Dinesha et al. (2018) explored the effect of varying 9-Octadecenoic acid content in biofuel on the performance and emission of a compression ignition engine. This study suggests a potential application of this compound in the biofuel industry, although it primarily focuses on 9-Octadecenoic acid (Dinesha, Jagannath, & Mohanan, 2018).
Application in Olefin Metathesis
Zerkowski and Solaiman (2012) demonstrated the conversion of Methyl 17-hydroxy stearate to methyl octadec-16-enoate, suggesting a route for the synthesis of omega-functionalized fatty acids. This research opens avenues for using this compound in the synthesis of novel compounds through olefin metathesis (Zerkowski & Solaiman, 2012).
Propiedades
Fórmula molecular |
C19H36O2 |
|---|---|
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
(Z)-17-methyloctadec-6-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h7,9,18H,3-6,8,10-17H2,1-2H3,(H,20,21)/b9-7- |
Clave InChI |
QWCJNFBLSZGETP-CLFYSBASSA-N |
SMILES isomérico |
CC(C)CCCCCCCCC/C=C\CCCCC(=O)O |
SMILES |
CC(C)CCCCCCCCCC=CCCCCC(=O)O |
SMILES canónico |
CC(C)CCCCCCCCCC=CCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



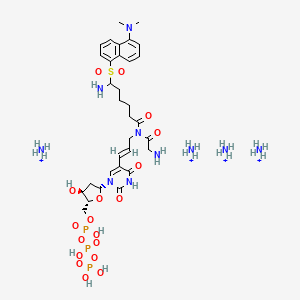

![(E)-N-[(2S)-1-hydroxy-3-(octylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1234596.png)

![3-[(1R,2S,3S,5Z,7S,8S,13S,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1234600.png)
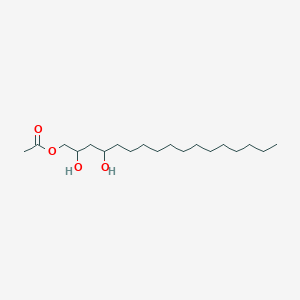
![(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene](/img/structure/B1234605.png)
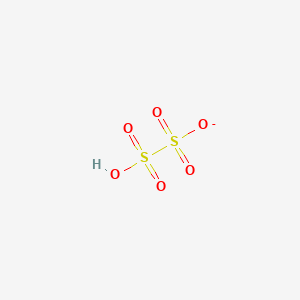
![methyl 2-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-5-bromobenzoate](/img/structure/B1234607.png)
![2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B1234608.png)

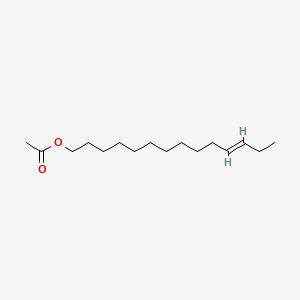
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234615.png)
